molecular formula C6H6F3N3O2 B13995281 methyl 3-amino-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

methyl 3-amino-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B13995281
M. Wt: 209.13 g/mol
InChI Key: GZHKJVANRCMTJE-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a chemical compound with significant interest in various scientific fields. This compound features a pyrazole ring substituted with an amino group, a trifluoromethyl group, and a carboxylate ester. Its unique structure imparts distinctive chemical and physical properties, making it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-amino-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters, including temperature, pressure, and reactant concentrations, is crucial for maximizing production efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.

    Reduction: The carboxylate ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Methyl 3-amino-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate finds applications in multiple scientific domains:

Mechanism of Action

The mechanism of action of methyl 3-amino-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The amino group can form hydrogen bonds with target proteins, influencing their activity. The carboxylate ester may undergo hydrolysis, releasing active metabolites that interact with cellular pathways .

Comparison with Similar Compounds

  • 3-Amino-5-(trifluoromethyl)benzoic acid
  • 3-Amino-5-methylisoxazole
  • 3-Amino-5-trifluoromethyl-1,2,4-triazole

Comparison: Methyl 3-amino-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern on the pyrazole ring. Compared to 3-amino-5-(trifluoromethyl)benzoic acid, it has a different core structure, leading to distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group in both compounds imparts similar properties, such as increased lipophilicity and metabolic stability .

Properties

Molecular Formula

C6H6F3N3O2

Molecular Weight

209.13 g/mol

IUPAC Name

methyl 3-amino-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C6H6F3N3O2/c1-14-5(13)2-3(6(7,8)9)11-12-4(2)10/h1H3,(H3,10,11,12)

InChI Key

GZHKJVANRCMTJE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(NN=C1N)C(F)(F)F

Origin of Product

United States

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